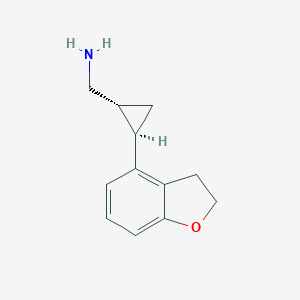

(-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to (-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine often involves complex processes. For instance, cyclopropane-based conformational restriction of histamine, a process relevant to this compound, has been studied extensively. Kazuta et al. (2003) explored the synthesis of various cyclopropane analogues of histamine, demonstrating the versatility of cyclopropane in synthesizing biologically active compounds (Kazuta et al., 2003). Similarly, Cao et al. (2008) and Cheng et al. (2015) have contributed to the understanding of the synthesis of trans-2,3-Dihydrofuran and cyclopropane derivatives (Cao et al., 2008), (Cheng et al., 2015).

Molecular Structure Analysis

The molecular structure of (-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine is characterized by its cyclopropane core, which plays a crucial role in its biological activity and chemical behavior. The conformational aspects of cyclopropane derivatives have been a subject of study, as seen in the work of Kazuta et al. (2002), who developed versatile cis- and trans-dicarbon-substituted chiral cyclopropane units (Kazuta et al., 2002).

Chemical Reactions and Properties

Cyclopropane derivatives engage in various chemical reactions, displaying unique reactivity patterns. For example, Yang et al. (2011, 2013) investigated the [3 + 2] cycloadditions of activated cyclopropanes and aromatic aldehydes, revealing insights into the reactivity and selectivity of these compounds (Yang et al., 2011), (Yang et al., 2013).

Physical Properties Analysis

The physical properties of cyclopropane derivatives, like (-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine, are influenced by their unique structural elements. These properties include solubility, melting point, and stability, which are key to understanding their behavior in various environments.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and functional group behavior, are central to the compound's applications. Studies like those by Ren et al. (2008) and Casey et al. (2005) provide insights into the cyclopropanation and other reactions relevant to these types of compounds (Ren et al., 2008), (Casey et al., 2005).

Applications De Recherche Scientifique

Pharmacological Research and Neurochemistry

This compound and its derivatives have been studied extensively for their interaction with various neurotransmitter receptors, particularly dopamine receptors, due to their structural similarity to known psychoactive compounds. Research has shown that certain structural features are critical for high affinity towards dopamine D2 receptors, which are pivotal in treating neuropsychiatric disorders such as schizophrenia, depression, Parkinson's disease, and anxiety. For instance, specific moieties such as 4-(2,3-dichlorophenyl), 4-(2-methoxyphenyl)-, and 4-(benzo[b]thiophen-4-yl)-1-substituted piperazine have been identified as essential for D2 receptor affinity. This suggests potential applications in designing new therapeutic agents targeting these disorders (Jůza et al., 2022).

Synthetic Chemistry and Drug Metabolism

In synthetic chemistry, the manipulation of cyclopropane-containing compounds like (-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine is of particular interest due to the unique reactivity conferred by the cyclopropane moiety. This reactivity is utilized in [2+1]-type cyclopropanation reactions, which are pivotal in the synthesis of complex molecular architectures found in natural products and biologically active molecules. The cyclopropane ring is known for its high ring strain, facilitating unique chemical transformations (Kamimura).

Drug Interactions and Pharmacokinetics

The study of drug interactions and pharmacokinetics is crucial for understanding the safety profile of pharmaceutical compounds. For instance, the investigation into the metabolism of drugs by Cytochrome P450 enzymes can reveal potential drug-drug interactions that may occur when multiple drugs are coadministered. This knowledge is essential for predicting and avoiding adverse drug reactions, ensuring the safe use of medications (Khojasteh et al., 2011).

Propriétés

IUPAC Name |

[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c13-7-8-6-11(8)9-2-1-3-12-10(9)4-5-14-12/h1-3,8,11H,4-7,13H2/t8-,11+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYHNSKFBUUONP-GZMMTYOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C21)C3CC3CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=CC=CC(=C21)[C@@H]3C[C@H]3CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-(trans)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropanemethanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[R-(R*,R*)]-N-(2-Hydroxy-1-phenylethyl)-2-methylbutanamide](/img/structure/B50803.png)